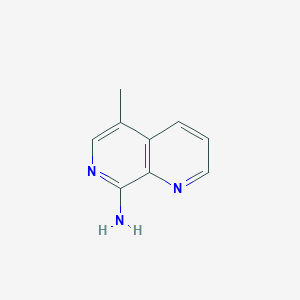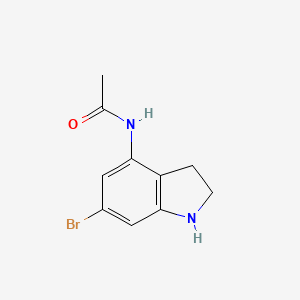
methyl4-oxotetrahydro-2H-thiopyran-3-carboxylate1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide is an organosulfur compound with the molecular formula C7H10O5S This compound is characterized by a thiopyran ring, which is a six-membered ring containing one sulfur atom The presence of the 1,1-dioxide group indicates that the sulfur atom is bonded to two oxygen atoms, forming a sulfone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiol with a carbonyl compound in the presence of a base to form the thiopyran ring. The resulting compound is then oxidized to introduce the sulfone group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur at the sulfur atom, potentially forming sulfoxides or other higher oxidation states.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide or thiol.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon or the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or higher oxidation state compounds.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of various substituted thiopyran derivatives.
Applications De Recherche Scientifique
Methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide involves its interaction with molecular targets such as enzymes or receptors. The sulfone group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate: Lacks the 1,1-dioxide group, resulting in different chemical reactivity and biological activity.
Methyl 2-oxotetrahydro-3-furancarboxylate: Contains an oxygen atom in place of sulfur, leading to different chemical properties.
Tetrahydro-2H-thiopyran-4-ol 1,1-dioxide: Similar structure but with a hydroxyl group instead of a carboxylate group.
Uniqueness
Methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide is unique due to the presence of both a sulfone group and a carboxylate group in the same molecule. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C7H10O5S |
|---|---|
Poids moléculaire |
206.22 g/mol |
Nom IUPAC |
methyl 1,1,4-trioxothiane-3-carboxylate |
InChI |
InChI=1S/C7H10O5S/c1-12-7(9)5-4-13(10,11)3-2-6(5)8/h5H,2-4H2,1H3 |
Clé InChI |
PEAMFEKPZHQAII-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CS(=O)(=O)CCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


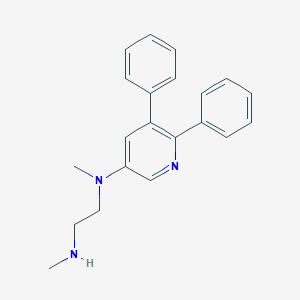
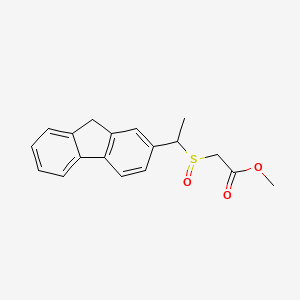
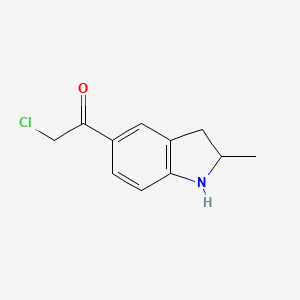
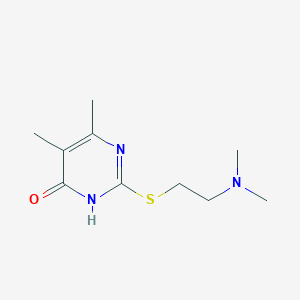
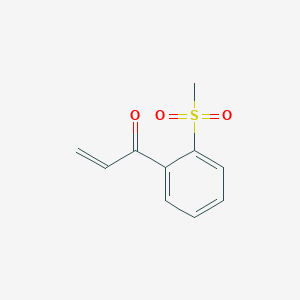
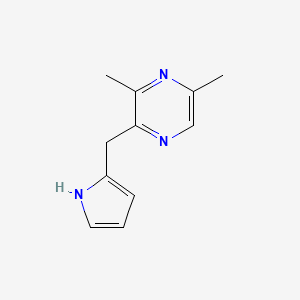


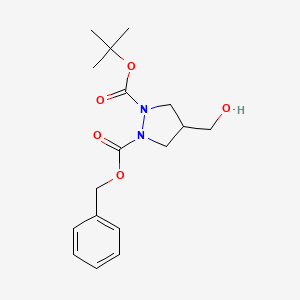
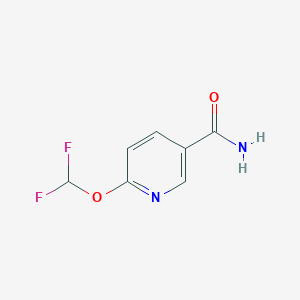
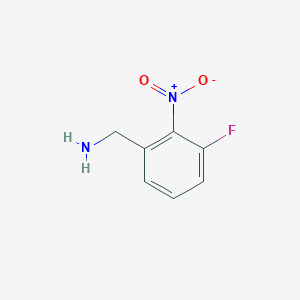
![(S)-N-(2-(1H-Imidazol-5-yl)ethyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamide](/img/structure/B13122887.png)
